Product packaging for 3-ethyl-4,5-dimethyl-1H-pyrazole(Cat. No.:CAS No. 75326-10-2)

3-ethyl-4,5-dimethyl-1H-pyrazole

Cat. No.: B14442891
CAS No.: 75326-10-2
M. Wt: 124.18 g/mol
InChI Key: LXWFIXIVBZXVLN-UHFFFAOYSA-N
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Description

3-Ethyl-4,5-dimethyl-1H-pyrazole is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms and are considered privileged scaffolds in medicinal chemistry and drug discovery . They are widely utilized as key intermediates in organic synthesis and are present in a multitude of substances with significant pharmacological activities . Research into pyrazole derivatives has demonstrated that they exhibit a broad spectrum of biological activities. These include anti-inflammatory, antimicrobial, anticancer, antidiabetic, and antioxidant properties, making them a highly versatile focus of scientific investigation . The specific substitution pattern on the pyrazole core, such as the ethyl and methyl groups present in this compound, can greatly influence its physicochemical properties, reactivity, and binding affinity to biological targets . As a result, this compound serves as a valuable building block for researchers developing new active compounds in agrochemistry and pharmaceuticals, and for those studying structure-activity relationships (SAR) . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N2 B14442891 3-ethyl-4,5-dimethyl-1H-pyrazole CAS No. 75326-10-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethyl-4,5-dimethyl-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-4-7-5(2)6(3)8-9-7/h4H2,1-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWFIXIVBZXVLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=C1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601348924
Record name 3-Ethyl-4,5-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601348924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75326-10-2
Record name 3-Ethyl-4,5-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601348924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Spectroscopic and Crystallographic Elucidation of 3 Ethyl 4,5 Dimethyl 1h Pyrazole Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the chemical environment of individual atoms, allowing for the unambiguous determination of molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it. In 3-ethyl-4,5-dimethyl-1H-pyrazole, distinct signals are expected for the protons of the ethyl and methyl groups, as well as the N-H proton of the pyrazole (B372694) ring.

The ethyl group will exhibit a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The methyl groups attached to the pyrazole ring at positions 4 and 5 would appear as singlets, although their chemical shifts would differ slightly due to their distinct electronic environments. The N-H proton of the pyrazole ring typically appears as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
N-H12.0 - 13.0broad singlet-
CH₂ (ethyl)2.6 - 2.8quartet~7.5
CH₃ (ethyl)1.2 - 1.4triplet~7.5
CH₃ (at C4)2.0 - 2.2singlet-
CH₃ (at C5)2.2 - 2.4singlet-

Note: These are predicted values based on known data for similar pyrazole structures and may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment.

The pyrazole ring carbons (C3, C4, and C5) will resonate in the aromatic region of the spectrum. The C3 and C5 carbons, being attached to nitrogen atoms, will appear at a lower field compared to the C4 carbon. The carbons of the ethyl and methyl substituents will appear in the aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C3148 - 152
C4110 - 115
C5138 - 142
CH₂ (ethyl)18 - 22
CH₃ (ethyl)12 - 15
CH₃ (at C4)8 - 12
CH₃ (at C5)10 - 14

Note: These are predicted values based on known data for similar pyrazole structures and may vary depending on the solvent and experimental conditions. For instance, in 3,5-dimethyl-1-phenyl-1H-pyrazole, the C3 and C5 carbons appear around 148.1 and 138.4 ppm respectively, while the methyl carbons are found at approximately 12.9 and 11.8 ppm. rsc.org

Advanced NMR Techniques for Structural Confirmation (e.g., 2D NMR, Solid-State NMR for Polymorphs)

To unequivocally assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced two-dimensional (2D) NMR techniques are employed. Experiments such as Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) H-C correlations. These techniques would be instrumental in differentiating between the two methyl groups on the pyrazole ring and confirming the position of the ethyl group.

In cases where this compound may exist in different crystalline forms, or polymorphs, solid-state NMR (ssNMR) becomes a powerful tool for characterization. chemeo.com Polymorphism can significantly impact the physical properties of a compound, and ssNMR can distinguish between different solid forms by detecting subtle differences in the chemical shifts and relaxation times of the nuclei in the solid state.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups.

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibration of the pyrazole ring, typically in the region of 3100-3300 cm⁻¹. The C-H stretching vibrations of the aromatic pyrazole ring and the aliphatic ethyl and methyl groups would appear around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole ring are expected in the 1400-1600 cm⁻¹ region. Bending vibrations for the various C-H bonds would be observed at lower wavenumbers. For comparison, the FTIR spectrum of 3,5-dimethylpyrazole (B48361) shows characteristic bands for N-H and C-H stretching, as well as pyrazole ring vibrations. nist.gov

Table 3: Predicted FTIR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H stretch (pyrazole)3100 - 3300
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 2980
C=N, C=C stretch (pyrazole ring)1400 - 1600
C-H bend (aliphatic)1350 - 1470
Pyrazole ring deformation600 - 1000

Note: These are predicted values based on known data for similar pyrazole structures.

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a complementary technique to FTIR that also probes the vibrational modes of a molecule. It relies on the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

The Raman spectrum of this compound would provide a detailed molecular fingerprint. The symmetric vibrations of the pyrazole ring are often strong in the Raman spectrum. The C-C stretching of the ethyl group and the symmetric C-H stretching of the methyl groups would also be expected to give rise to distinct Raman signals. The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational properties of the molecule, aiding in its structural confirmation. A study on 3,5-dimethylpyrazole utilized both FTIR and Raman spectroscopy in conjunction with DFT calculations to assign the vibrational frequencies. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insight into its structure through the analysis of its fragmentation patterns under electron ionization (EI). For this compound, the molecular ion peak (M⁺) would confirm its molecular weight. The subsequent fragmentation is governed by the stability of the resulting ions and neutral fragments, often involving the cleavage of bonds alpha to the heterocyclic ring or the loss of stable neutral molecules.

The pyrazole ring itself is relatively stable due to its aromatic character. ijraset.com Therefore, fragmentation typically initiates from the substituents. Common fragmentation pathways for alkyl-substituted pyrazoles include the loss of alkyl radicals. For this compound, characteristic fragmentation would likely involve the following steps:

Loss of a methyl radical (-CH₃): Cleavage of a methyl group, typically from the C5 position, would result in a fragment ion with a mass-to-charge ratio (m/z) of M-15.

Loss of an ethyl radical (-C₂H₅): Cleavage of the ethyl group from the C3 position is a highly probable fragmentation pathway, leading to a significant peak at m/z M-29. youtube.com This cleavage results in a stable, resonance-delocalized pyrazole cation.

Ring Cleavage: Following the initial loss of substituents, the pyrazole ring itself can undergo cleavage, leading to smaller, characteristic fragment ions.

These fragmentation patterns provide a veritable fingerprint for the molecule, allowing for its identification and structural confirmation.

Table 1: Predicted Major Mass Spectrometry Fragments for this compound

Fragment Ion DescriptionProposed Fragmentation PathwayPredicted m/z
Molecular IonIntact molecule138
Loss of Methyl RadicalM⁺ - •CH₃123
Loss of Ethyl RadicalM⁺ - •C₂H₅109

X-ray Diffraction Analysis

X-ray diffraction provides the most definitive structural information for crystalline solids, offering precise data on bond lengths, bond angles, and the three-dimensional arrangement of molecules.

By irradiating a single crystal of this compound with an X-ray beam, a unique diffraction pattern is generated. The analysis of this pattern allows for the complete determination of the molecular structure in the solid state. This includes the precise positions of all atoms, confirming the connectivity of the ethyl and dimethyl groups to the pyrazole core.

While specific crystallographic data for this compound is not available in the reviewed literature, analysis of closely related pyrazole derivatives illustrates the type of data obtained. For instance, studies on other substituted pyrazoles reveal detailed crystal system, space group, and unit cell parameters. researchgate.netnih.gov This technique provides unequivocal proof of the molecular structure, resolving any ambiguity from other analytical methods.

Table 2: Illustrative Single-Crystal X-ray Diffraction Data for a Representative Pyrazole Derivative (ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate) researchgate.net

ParameterValue
Chemical FormulaC₇H₇F₃N₂O₂
Crystal SystemMonoclinic
Space GroupP2₁/m
a (Å)6.8088(8)
b (Å)6.7699(9)
c (Å)9.9351(12)
β (°)105.416(3)
Volume (ų)441.48(9)
Z (molecules/unit cell)2

Polymorphism, the ability of a compound to exist in more than one crystal form, can be investigated using X-ray diffraction. Different polymorphs can exhibit distinct physical properties. The supramolecular architecture, or how molecules are arranged in the crystal lattice, is also elucidated. For 1H-pyrazoles, the formation of hydrogen-bonded assemblies is a dominant feature of their supramolecular chemistry. nih.gov Depending on the nature and position of substituents, 1H-pyrazoles can form various hydrogen-bonded structures, such as dimers, trimers, or extended polymeric chains known as catemers. nih.govnih.gov The steric hindrance from the ethyl and methyl groups in this compound would influence which of these supramolecular motifs is favored in the solid state.

The crystal structure of this compound would be stabilized by a network of intermolecular interactions. The most significant of these is the hydrogen bond. The 1H-pyrazole ring possesses both a hydrogen bond donor (the pyrrole-type N1-H) and a hydrogen bond acceptor (the pyridine-type N2). nih.gov This dual functionality allows the molecules to link together through robust N-H···N hydrogen bonds. researchgate.net

Computational and Theoretical Investigations of 3 Ethyl 4,5 Dimethyl 1h Pyrazole

Electronic Structure and Molecular Geometry Calculations

The foundation of understanding a molecule's reactivity and physical properties lies in the precise determination of its electronic structure and three-dimensional shape. Computational chemistry provides powerful tools to model these characteristics with high accuracy.

Density Functional Theory (DFT) Approaches for Geometric Optimization and Electronic Properties

Density Functional Theory (DFT) has become a principal method for the computational study of molecular systems. For 3-ethyl-4,5-dimethyl-1H-pyrazole, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine its optimized geometry. derpharmachemica.com This approach allows for the calculation of key geometric parameters such as bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's spatial arrangement.

Table 1: Calculated Geometric Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

ParameterValue
Bond Lengths (Å)
N1-N21.35
N2-C31.33
C3-C41.41
C4-C51.38
C5-N11.34
C3-C(ethyl)1.51
C4-C(methyl)1.50
C5-C(methyl)1.50
Bond Angles (degrees)
N1-N2-C3112.5
N2-C3-C4106.0
C3-C4-C5108.5
C4-C5-N1107.0
C5-N1-N2110.0
Dihedral Angles (degrees)
N2-C3-C4-C5-0.5
C3-C4-C5-N10.4
C4-C5-N1-N2-0.2

Note: The data in this table is hypothetical and based on typical values for similar pyrazole (B372694) derivatives found in the literature. Actual experimental or more detailed computational results may vary.

Ab Initio and Semi-Empirical Quantum Chemical Methods

Beyond DFT, other quantum chemical methods contribute to the understanding of molecular properties. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, are based on first principles without empirical parameterization. While computationally more demanding than DFT, they can provide benchmark results for electronic structure.

Semi-empirical methods, on the other hand, utilize parameters derived from experimental data to simplify calculations. Methods like AM1 and PM3 can be useful for preliminary geometric optimizations and for studying large molecular systems where more rigorous methods are computationally prohibitive. For this compound, these methods can offer a comparative analysis of its electronic properties and geometry.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

HOMO-LUMO Energy Gap Determination for Reactivity Prediction

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more prone to chemical reactions. derpharmachemica.com

For this compound, the HOMO is expected to be localized primarily on the pyrazole ring, which is rich in electrons. The LUMO is also anticipated to be distributed over the pyrazole ring system. The energies of these orbitals are calculated using DFT, and the resulting energy gap provides a quantitative measure of the molecule's reactivity. derpharmachemica.comresearchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
EHOMO-6.25
ELUMO-0.85
Energy Gap (ΔE)5.40

Note: The data in this table is hypothetical and based on typical values for similar pyrazole derivatives found in the literature. Actual experimental or more detailed computational results may vary.

Analysis of Electron Density Distribution and Charge Transfer

The distribution of electron density within the HOMO and LUMO provides further insight into the reactive sites of the molecule. For electrophilic attacks, the reaction is likely to occur at regions where the HOMO density is highest. For nucleophilic attacks, the regions with the highest LUMO density are the most probable sites of reaction.

In this compound, the electron-donating ethyl and methyl groups are expected to increase the electron density on the pyrazole ring, influencing the HOMO and LUMO distributions. Analysis of the molecular electrostatic potential (MEP) map, derived from the electron density, can visually identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. derpharmachemica.com

Natural Bond Orbital (NBO) Analysis for Bonding Characteristics and Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis is a powerful technique used to study intramolecular and intermolecular bonding and interactions among bonds in a molecule. It provides a detailed picture of the delocalization of electron density from occupied Lewis-type orbitals (donor) to unoccupied non-Lewis-type orbitals (acceptor).

Table 3: Significant NBO Donor-Acceptor Interactions and Stabilization Energies for this compound

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP(1) N1π(N2-C3)25.8
LP(1) N2π(C4-C5)18.5
π(C4-C5)π(N2-C3)22.1
σ(C3-Cethyl)σ(N2-C3)5.2
σ(C4-Cmethyl)π*(C3-C4)4.8

Note: The data in this table is hypothetical and based on typical values for similar pyrazole derivatives found in the literature. Actual experimental or more detailed computational results may vary. LP denotes a lone pair.

The NBO analysis for pyrazole derivatives often reveals strong resonance interactions within the pyrazole ring, contributing to its aromatic character and stability. researchgate.net The interactions involving the alkyl substituents further modulate the electronic properties of the molecule.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Sites

Computational analysis of the Molecular Electrostatic Potential (MEP) serves as a critical tool for predicting the reactive behavior of molecules. uni-muenchen.denih.gov The MEP map provides a visual representation of the charge distribution on the molecular surface, identifying regions that are prone to electrophilic and nucleophilic attack. nih.govresearchgate.net In this map, areas of negative potential, typically colored red, indicate electron-rich regions susceptible to electrophilic attack, while areas of positive potential, colored blue, denote electron-deficient regions that are attractive to nucleophiles. nih.govnih.gov Green areas represent neutral potential.

For the pyrazole ring system, the nitrogen atoms are key reactive sites. The MEP surface of an unsubstituted pyrazole shows a negative potential region near the N2 atom, making it the primary site for electrophilic attack and protonation. The N1-H region, conversely, displays a positive potential, making it a site for nucleophilic interaction.

Table 1: Predicted MEP Regions and Reactivity for this compound

Molecular RegionPredicted MEP ColorPredicted PotentialImplied Reactivity
N2 Lone PairDeep RedStrong NegativePreferred site for electrophilic attack and protonation
N1-H GroupBlueStrong PositiveSite for nucleophilic attack and hydrogen bond donation
Pyrazole Ring (π-system)Yellow/OrangeNegativeSusceptible to electrophilic addition
Alkyl Substituents (Ethyl/Methyl)Green/Light YellowNear-NeutralGenerally low reactivity, contribute to overall electron density

Studies on Tautomerism, Conformational Preferences, and Intramolecular Proton Transfer Mechanisms in Pyrazoles

The structural dynamics of pyrazole derivatives are complex, involving tautomerism, conformational changes, and the potential for proton transfer. These aspects are crucial as they can dictate the molecule's reactivity and biological function. nih.gov

Tautomerism: For N-unsubstituted pyrazoles like this compound, annular tautomerism is a key feature. nih.govencyclopedia.pub This process involves the migration of the proton between the two nitrogen atoms (N1 and N2), resulting in two distinct tautomeric forms. The position of this equilibrium is influenced by the nature and position of substituents on the ring, the physical state (solid, liquid, or gas), temperature, and the solvent. mdpi.comnih.gov

For this compound, the two possible tautomers are this compound and 5-ethyl-3,4-dimethyl-1H-pyrazole. Theoretical studies on other substituted pyrazoles have shown that the relative stability of tautomers is governed by the electronic effects of the substituents. mdpi.com Electron-donating groups, such as alkyl groups, can influence the tautomeric equilibrium, although the effect may be subtle. mdpi.com In solution, monosubstituted alkyl pyrazoles often exist as a tautomeric mixture. mdpi.com

Table 2: Annular Tautomers of this compound

Tautomer 1Tautomer 2
This compound5-ethyl-3,4-dimethyl-1H-pyrazole

Conformational Preferences: Conformational flexibility in this compound arises primarily from the rotation of the ethyl group attached to the C3 position. While the pyrazole ring itself is rigid, the orientation of the ethyl group relative to the ring can vary. Studies on other substituted pyrazoles suggest that substituents can adopt specific conformations to minimize steric hindrance and optimize electronic interactions. mdpi.com In vinylpyrazoles, for instance, the conformation of the vinyl group is affected by substituents at the C5 position. nih.gov For the ethyl group in the title compound, different staggered conformations would exist, and their relative energies could be determined through computational modeling. These conformational preferences can influence how the molecule packs in a crystal lattice and its interaction with other molecules in solution.

Intramolecular Proton Transfer (IPT): Proton transfer is a fundamental reaction that can occur through various mechanisms. Direct intramolecular proton transfer within a single pyrazole molecule (a 1,2-proton shift) has a very high activation energy and is generally not a favored pathway. ias.ac.in However, proton transfer is often facilitated by intermolecular interactions. ias.ac.in

Computational studies on pyrazole derivatives have shown that proton transfer can occur via:

Dimer-assisted transfer: Pyrazole molecules can form hydrogen-bonded dimers, where a double proton transfer can occur simultaneously with a significantly lower activation barrier. ias.ac.in

Solvent-assisted transfer: Solvent molecules, particularly protic solvents like water or ammonia, can act as a bridge, facilitating proton transfer between the nitrogen atoms. This mechanism also substantially lowers the activation energy compared to the direct intramolecular path. ias.ac.in

Studies on substituted pyrazoles indicate that electron-donating substituents can lead to lower energy demands for proton transfer. mdpi.com The excited-state intramolecular proton transfer (ESIPT) is another relevant process, particularly in pyrazole derivatives designed with specific hydrogen-bonding motifs, leading to dual fluorescence. nih.govrsc.org

Table 3: Representative Activation Energies for Proton Transfer in Pyrazole Derivatives (Theoretical Values)

Proton Transfer MechanismSystemActivation Energy (kcal/mol)Reference
Single Intramolecular TransferSubstituted Pyrazoles~45-54 ias.ac.in
Double Proton Transfer (Dimer)Substituted Pyrazoles~17-19 ias.ac.in
Water-Assisted TransferSubstituted Pyrazoles~26-32 ias.ac.in
Ammonia-Assisted TransferSubstituted Pyrazoles~17-22 ias.ac.in

Modeling of Solvent Effects on Electronic Structure and Reactivity

The chemical behavior of pyrazoles in solution is highly dependent on the solvent environment. nih.gov Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate solvent effects and predict how they modulate the electronic structure and reactivity of a solute. nih.govrsc.org

Solvent Effects on Tautomerism and Electronic Structure: Solvent polarity is a key factor influencing the tautomeric equilibrium of pyrazoles. mdpi.comnih.gov Polar solvents can preferentially stabilize the more polar tautomer. nih.govnih.gov Furthermore, solvents can significantly alter the electronic properties of the molecule. Studies on pyrazole and other nitrogen-containing heterocycles show that increasing solvent polarity can lead to changes in:

Dipole Moment: The dipole moment of the molecule generally increases in more polar solvents due to solute polarization. nih.gov

HOMO-LUMO Energy Gap: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be altered by the solvent, which in turn affects the molecule's reactivity and UV-Vis absorption spectra. nih.govresearchgate.net Redshifts in UV-Vis spectra are often observed in more polar solvents. researchgate.net

Nitrogen Chemical Shifts: NMR studies have shown that the chemical shifts of the pyrazole nitrogen atoms are sensitive to solvent polarity and acidity, making solvents like DMSO or chloroform (B151607) preferable for analysis over water or alcohols. mdpi.com

Solvent Effects on Reactivity: The reactivity of the pyrazole ring is strongly influenced by the solvent. The amphoteric nature of pyrazoles means they can be protonated in acidic media or deprotonated in basic media, which dramatically alters the nucleophilicity of the ring. mdpi.com Explicit solvent interactions, where solvent molecules directly participate in the reaction mechanism (e.g., solvent-assisted proton transfer), can be crucial. rsc.orgyoutube.com For this compound, polar protic solvents would be expected to engage in hydrogen bonding with the nitrogen atoms, stabilizing the system and potentially facilitating proton exchange between tautomers.

Table 4: Predicted Solvent Effects on this compound

Solvent TypeExpected InteractionImpact on TautomerismImpact on Reactivity
Polar Protic (e.g., Water, Methanol)Hydrogen bonding with N1-H and N2May shift equilibrium towards the more polar tautomer; facilitates intermolecular proton transfer. nih.govias.ac.inCan act as a proton shuttle; stabilizes charged intermediates. mdpi.com
Polar Aprotic (e.g., DMSO, Acetonitrile)Dipole-dipole interactionsStabilizes the more polar tautomer. mdpi.comInfluences reaction rates based on transition state polarity.
Nonpolar (e.g., Chloroform, Benzene)van der Waals forcesLess influence on tautomeric equilibrium; may favor self-association (dimerization). researchgate.netReactivity primarily governed by intrinsic electronic properties of the molecule.

Advanced Academic Applications and Research Directions of 3 Ethyl 4,5 Dimethyl 1h Pyrazole Derivatives

Role in Materials Science and Engineering

The inherent properties of the pyrazole (B372694) ring, such as high thermal stability, aromaticity, and the presence of coordinating nitrogen atoms, make its derivatives highly attractive for materials science applications. mdpi.comnih.gov The ethyl and dimethyl substitutions on the 3-ethyl-4,5-dimethyl-1H-pyrazole core provide a foundational structure whose properties can be finely tuned through further derivatization, opening avenues for creating materials with tailored optical, electronic, and energetic characteristics.

Design and Development of Optoelectronic and Photoluminescent Materials

The development of organic materials for optoelectronic devices like Organic Light Emitting Diodes (OLEDs) and organic solar cells is a burgeoning field. Pyrazole derivatives have been identified as promising candidates due to their excellent photoluminescent properties. Research into related structures, such as 6-CF3-1H-pyrazolo[3,4-b]quinolines, demonstrates the potential of the pyrazole core in this domain. mdpi.comresearchgate.net

These compounds exhibit fluorescence, with emission properties that can be modulated by the substituents on the pyrazole ring. For instance, phenyl-decorated pyrazoloquinolines show emissions resulting from photoinduced charge transfer, while other derivatives exhibit π-π* type emissions. mdpi.com This tunability is crucial for creating materials for specific applications. In one study, OLEDs using a 1,3-diphenyl-6-CF3-1H-pyrazolo[3,4-b]quinoline derivative as the emitter produced a deep bluish-green light with a maximum brightness of approximately 1436.0 cd/m² and a current efficiency of up to 1.26 cd/A. mdpi.comresearchgate.net Similarly, bulk heterojunction solar cells incorporating these pyrazole derivatives have been fabricated, achieving power conversion efficiencies of around 0.38%. mdpi.comresearchgate.net The strategic design of derivatives of this compound could similarly yield novel materials for high-performance optoelectronic devices.

Table 1: Performance of Optoelectronic Devices Based on Pyrazole Derivatives

Device Type Pyrazole Derivative Emitter/Donor Emission/Performance Metric Value
OLED 1,3-diphenyl-6-CF3-1H-pyrazolo[3,4-b]quinoline Maximum Brightness ~1436.0 cd/m² mdpi.comresearchgate.net
OLED 1,3-diphenyl-6-CF3-1H-pyrazolo[3,4-b]quinoline Current Efficiency 1.26 cd/A mdpi.comresearchgate.net
OLED 1,3-diphenyl-6-CF3-1H-pyrazolo[3,4-b]quinoline Emission Color/Wavelength Deep Bluish-Green / 506 nm mdpi.comresearchgate.net
Solar Cell 1,3-diphenyl-6-CF3-1H-pyrazolo[3,4-b]quinoline + PDT Power Conversion Efficiency ~0.38% mdpi.com
Solar Cell 1,3-diphenyl-6-CF3-1H-pyrazolo[3,4-b]quinoline + PDT Short-Circuit Current Density (Jsc) 32.81 µA/cm² mdpi.com

Applications in Fluorescent Probes and Sensors

The ability of pyrazole derivatives to form stable complexes with metal ions, combined with their fluorescent properties, makes them ideal for the development of chemical sensors. A notable example is a fluorescent sensor based on a 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline functionalized with a dipicolylamine group. mdpi.com This derivative was designed for the selective detection of zinc cations (Zn²⁺). The dipicolylamine moiety acts as a recognition center, or chelator, for the metal ion. mdpi.com The high fluorescence quantum yields of the pyrazoloquinoline core provide a strong signal for detection. mdpi.com The development of analogous sensors from this compound, by introducing appropriate chelating groups, could lead to new tools for detecting various environmentally and biologically important ions.

Research into High-Energy Materials based on Pyrazole Scaffolds

The pyrazole ring is an excellent scaffold for high-energy materials (EMs) due to its high nitrogen content, significant heat of formation, and inherent thermal stability. mdpi.comnih.gov The introduction of explosophoric groups, such as nitro groups (-NO₂), onto the pyrazole backbone can dramatically enhance its energetic properties. mdpi.com Research has focused on synthesizing various nitrated-pyrazole compounds, which often exhibit superior performance and greater stability compared to traditional explosives like RDX and HMX. acs.org

For example, a series of energetic materials based on pyrazole-oxadiazole and pyrazole-triazole backbones demonstrated high thermal stability, with decomposition temperatures ranging from 238 to 397 °C, significantly higher than RDX (210 °C) and HMX (279 °C). acs.org These compounds also possess high densities (1.75 to 1.94 g cm⁻³) and impressive detonation velocities (7689 to 9139 m s⁻¹), while remaining insensitive to impact and friction. acs.org Another study on a dihydrazinium salt of a polynitro pyrazole derivative reported a high detonation velocity of 8931 m s⁻¹ and a detonation pressure of 35.9 GPa, surpassing the performance of RDX. acs.org The this compound framework, upon nitration, could yield novel energetic materials with a desirable balance of energy, stability, and sensitivity.

Table 2: Properties of Selected Pyrazole-Based High-Energy Materials

Compound Type Density (g cm⁻³) Decomposition Temp. (Td) Detonation Velocity (Dv) (m s⁻¹) Detonation Pressure (P) (GPa)
Pyrazole-Oxadiazole/Triazole Derivatives 1.75 - 1.94 238 - 397 °C 7689 - 9139 23.3 - 31.5 acs.org
Dipotassium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole 2.10 202 °C 7965 29.3 acs.org
Dihydrazinium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole 1.83 218 °C 8931 35.9 acs.org

Precursors for Semiconducting Materials

The use of pyrazole derivatives in organic solar cells highlights their role as organic semiconductors. mdpi.com The electronic properties of these materials, such as their HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, are critical for their function in photovoltaic devices. mdpi.comresearchgate.net These energy levels can be precisely tuned by modifying the substituents on the pyrazole core. mdpi.com Derivatives of this compound can serve as versatile precursors for a new generation of organic semiconducting materials. By strategically adding electron-donating or electron-withdrawing groups, chemists can engineer the bandgap and charge-transport properties to optimize performance in applications ranging from transistors to solar energy conversion.

Coordination Chemistry and Ligand Design

The pyrazole ring, with its two nitrogen atoms, is an exceptional building block for designing ligands for coordination chemistry. chim.it One nitrogen atom is pyridine-like, readily donating its lone pair of electrons, while the other is pyrrole-like, making the NH-proton acidic and allowing for deprotonation to create an anionic ligand. This versatility allows pyrazole derivatives to act as chelating ligands for a wide array of metal ions. nih.gov

Derivatives of this compound are valuable in this context. The substituents at the 3, 4, and 5 positions influence the steric and electronic environment around the coordinating nitrogen atoms, allowing for the design of ligands with high selectivity for specific metals. These pyrazole-based ligands are used to create coordination compounds and metal complexes with applications in catalysis and materials science. For example, N-aryl substituted pyrazoles are used as supporting ligands for transition metal complexes that catalyze various organic transformations. The design of pyrazole-based ligands has also been a key strategy in developing selective enzyme inhibitors, such as for cyclooxygenase-2 (COX-2), demonstrating their importance in medicinal chemistry and drug design. nih.gov The synthesis of metal complexes using pyrazole derivatives is an active area of research, with applications extending to the development of new anticancer agents and functional materials. nih.gov

Fundamental Reactivity and Mechanistic Organic Chemistry

Understanding the fundamental reactivity and reaction mechanisms of pyrazole derivatives is crucial for designing new synthetic methods and for predicting the behavior of these compounds in various applications.

Mechanistic studies provide deep insight into the reaction pathways of pyrazole derivatives. For instance, the synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes is proposed to proceed through a mechanism involving nucleophilic addition, a 1,3-hydrogen shift, cyclization, and protonation steps. organic-chemistry.org In the context of catalysis, the mechanism for the disproportionation of hydrazine (B178648) by a protic pincer-type iron pyrazole complex has been proposed, highlighting the cooperative role of the metal and the protic ligand. nih.gov

Photocatalytic reactions involving pyrazole derivatives have also been mechanistically scrutinized. For example, the C-H arylation of N-phenyl-pyrazole with a phenyldiazonium salt under photocatalytic conditions proceeds via an oxidative quenching pathway. acs.org These mechanistic elucidations are critical for optimizing reaction conditions and expanding the scope of these transformations.

Controlling the regioselectivity of pyrazole synthesis is a significant challenge, as the reaction of unsymmetrical precursors can lead to mixtures of isomers. Researchers have developed several highly regioselective synthetic methods. For example, distinct two-step syntheses have been devised for the preparation of regioisomeric 5-hydroxy- and 3-hydroxy-N-aryl-1H-pyrazole-4-carboxylates. nih.govnih.gov The synthesis of the 5-hydroxy isomers involves the acid-catalyzed transamination of a malonate derivative with arylhydrazines, followed by base-catalyzed cyclization. nih.govnih.gov A different strategy, involving the acylation of hydrazines with methyl malonyl chloride, is used to produce the 3-hydroxy isomers. nih.govnih.gov

Another powerful method for achieving regioselectivity is the 1,3-dipolar cycloaddition of tosylhydrazones with nitroalkenes, which selectively yields 3,4-diaryl-1H-pyrazoles. The regiochemical outcome of this reaction has been confirmed using two-dimensional NMR techniques and supported by DFT calculations, which show the transition state leading to the observed product is the lowest in energy. rsc.org Similarly, the reaction of N-alkylated tosylhydrazones with terminal alkynes can provide 1,3,5-trisubstituted pyrazoles with complete regioselectivity. organic-chemistry.org These methodologies provide a robust toolkit for the controlled synthesis of specifically substituted pyrazoles like this compound and its derivatives.

Nonlinear Optical (NLO) Properties and Material Development

The unique electronic structure of pyrazole derivatives, characterized by a conjugated π-electron system, has drawn significant attention to their potential in the field of nonlinear optics (NLO). ias.ac.in Materials with strong NLO responses are crucial for a variety of advanced photonic and optoelectronic applications, including optical data storage, signal processing, and telecommunications. researchgate.net Research into pyrazole-based compounds explores both second- and third-order nonlinear optical effects, which arise from the interaction of the material's electron distribution with intense electromagnetic fields from lasers. washington.edu

Investigations into the NLO properties of pyrazole derivatives often involve their incorporation into a stable, transparent polymer matrix. A common method is the preparation of doped poly(methyl methacrylate) (PMMA) thin polymeric films, which serve as a guest-host system where the active pyrazole derivative is stabilized. researchgate.netresearchgate.net

Third-Order NLO Properties

Third-order optical nonlinearities are present in all materials, regardless of their symmetry, and give rise to phenomena such as third-harmonic generation (THG) and two-photon absorption. washington.edumdpi.com The third-order NLO response of pyrazole derivatives is frequently characterized using techniques like the Z-scan method and THG Maker fringes. researchgate.netresearchgate.net

The Z-scan technique is a powerful tool for determining the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). From these values, the third-order nonlinear optical susceptibility (χ⁽³⁾) can be calculated. Studies on various pyrazole derivatives have reported significant third-order NLO responses. For instance, investigations using a continuous wave diode laser on novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates found values for β, n₂, and χ⁽³⁾ on the order of 10⁻³ cm/W, 10⁻⁷ cm²/W, and 10⁻⁶ esu, respectively. researchgate.net

Further research on a series of pyrazoline derivatives embedded in PMMA films and analyzed using the third-harmonic generation technique at a 1064 nm excitation wavelength has demonstrated the tunability of their NLO properties. The functionalization of the pyrazoline structure with different push-pull groups was shown to have a high dependence on the resulting optical nonlinearity, highlighting their potential as promising candidates for photonics applications. researchgate.netresearchgate.net The experimental results for several of these compounds are detailed in the table below.

Table 1: Third-Order Nonlinear Optical Parameters of Selected Pyrazoline Derivative/PMMA Thin Films. researchgate.net

Data obtained using the third-harmonic generation (THG) Maker fringes technique with a 30 ps laser at 1064 nm. The table shows the third-order nonlinear susceptibility (χ⁽³⁾) and the figure of merit (χ⁽³⁾/α), which accounts for linear absorption.

Compound AbbreviationFilm Thickness (μm)Linear Absorption Coefficient (α) (10³ cm⁻¹)χ⁽³⁾ (10⁻¹³ esu)Figure of Merit (χ⁽³⁾/α) (10⁻¹⁶ esu/cm⁻¹)
DCNP1.100.980.790.81
PR18.145.125.831.14
PR21.971.011.671.65
PR32.101.052.172.07
PR42.451.112.832.55

Second-Order NLO Properties and Hyperpolarizability

For a material to exhibit second-order NLO effects, such as second-harmonic generation (SHG), it must possess a non-centrosymmetric structure at the macroscopic level. washington.edu At the molecular level, this is related to the first hyperpolarizability (β₀). Computational methods, particularly Density Functional Theory (DFT), are widely employed to predict and analyze the NLO properties of pyrazole derivatives. mdpi.comresearchgate.net

DFT calculations on pyrazole-thiophene-based amide derivatives have been used to investigate their electronic structure and compute properties like the first hyperpolarizability. mdpi.com Such studies have shown that the hyperpolarizability of certain pyrazole derivatives can be significantly greater than that of urea, a standard reference material for NLO applications, suggesting their potential as candidates for NLO materials. researchgate.net For example, the calculated first hyperpolarizability (β₀) for a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates ranged from 5.21 × 10⁻³⁰ to 7.26 × 10⁻³⁰ esu. researchgate.net

The second-order hyperpolarizability (γ), which is related to third-order NLO effects, has also been determined for pyrazole derivatives. For one series of compounds, the value of γ was found to be on the order of 10⁻²⁶ esu. researchgate.net These theoretical and experimental findings underscore the promise of pyrazole derivatives in the development of new NLO materials.

Table 2: Representative NLO Parameters of Pyrazole Derivatives. researchgate.net

This table presents the order of magnitude for various nonlinear optical parameters determined for a series of novel pyrazole derivatives.

NLO ParameterSymbolOrder of Magnitude
Nonlinear Absorption Coefficientβ10⁻³ cm/W
Nonlinear Refractive Indexn₂10⁻⁷ cm²/W
Third-Order NLO Susceptibilityχ⁽³⁾10⁻⁶ esu
Second-Order Hyperpolarizabilityγ10⁻²⁶ esu

Future Perspectives and Emerging Research Opportunities for 3 Ethyl 4,5 Dimethyl 1h Pyrazole

Development of Novel and Greener Synthetic Pathways

The synthesis of pyrazole (B372694) derivatives has been a subject of extensive research, but the focus is increasingly shifting towards sustainable and efficient methodologies. nih.govcitedrive.com Future research on 3-ethyl-4,5-dimethyl-1H-pyrazole should prioritize the development of novel and greener synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry, such as atom economy and the use of non-hazardous reagents. nih.govcitedrive.com

Key opportunities include:

Multicomponent Reactions (MCRs): Designing one-pot syntheses where multiple starting materials react to form the target pyrazole in a single step. This approach simplifies procedures, reduces waste, and is inherently more efficient. nih.gov

Eco-friendly Solvents and Catalysts: Moving away from traditional volatile organic solvents towards greener alternatives like water, ionic liquids, or solvent-free conditions using techniques like ball milling. citedrive.comrsc.org The exploration of recyclable catalysts, such as nano-ZnO, can also significantly improve the environmental footprint of the synthesis. mdpi.com

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound. Flow chemistry offers superior control over reaction parameters, enhanced safety, and easier scalability compared to conventional batch methods, making it an attractive strategy for industrial production. mdpi.com

Innovative Precursors: Investigating alternative starting materials and synthetic strategies, such as the 1,3-dipolar cycloaddition of in-situ generated diazo compounds with appropriately substituted alkynes, could provide novel and highly regioselective pathways to the desired product. nih.govorientjchem.org

Synthetic Strategy Principle Potential Advantage for this compound Reference
Multicomponent ReactionsCombining three or more reactants in a single operation.Increased efficiency, reduced waste, operational simplicity. nih.gov
Green CatalysisUtilizing recyclable or biodegradable catalysts (e.g., nano-catalysts).Lower environmental impact, cost-effectiveness, high yield. mdpi.com
Flow ChemistryPerforming reactions in a continuous flowing stream.Enhanced safety, scalability, and process control. mdpi.com
Mechanochemistry (Ball Milling)Using mechanical force to induce chemical reactions.Solvent-free conditions, high reproducibility, access to novel products. rsc.org

Application of Advanced Spectroscopic and Diffraction Techniques for Deeper Structural Insights

A thorough understanding of a molecule's three-dimensional structure is fundamental to elucidating its properties and reactivity. While standard spectroscopic methods like NMR and IR are routinely used, the application of more advanced techniques to this compound can provide unprecedented structural detail.

Future research should employ:

Single-Crystal X-ray Diffraction: This technique is the gold standard for determining the precise solid-state structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. nih.govnih.gov Obtaining a crystal structure for this compound would confirm the planarity of the pyrazole ring and the orientation of its substituents, which is crucial for understanding its packing in a crystal lattice and for computational modeling. nih.gov

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (COSY, HSQC, HMBC) can unambiguously confirm the connectivity and assignment of all proton and carbon signals. Nuclear Overhauser Effect (NOE) experiments could provide information about the through-space proximity of the ethyl and methyl groups, offering insights into the preferred conformation in solution.

Raman Spectroscopy: As a complementary technique to IR spectroscopy, Raman analysis can be particularly useful for identifying and analyzing vibrations of the pyrazole core and its substituents, as many of these functional groups are Raman active. rsc.org

Technique Information Gained Significance for this compound Reference
Single-Crystal X-ray DiffractionPrecise 3D molecular structure, bond parameters, intermolecular forces.Foundational for understanding solid-state properties and validating computational models. nih.govnih.gov
2D NMR (COSY, HSQC, HMBC)Unambiguous confirmation of atomic connectivity.Correctly assigns the complex spectral data for definitive structural elucidation. nih.gov
Raman SpectroscopyVibrational modes of functional groups.Complements IR data for a complete vibrational analysis of the molecular structure. rsc.org

Refined Computational Modeling for Predictive Pyrazole Chemistry

Computational chemistry has become an indispensable tool for predicting molecular properties and guiding experimental research. For this compound, a focused computational approach can accelerate the discovery of its potential applications.

Emerging opportunities in this area include:

Density Functional Theory (DFT) Calculations: DFT can be used to model the geometry, electronic structure, and spectroscopic properties (IR, Raman, NMR) of the molecule. rsc.orgresearchgate.net Such calculations can help interpret experimental data and predict reactivity, such as identifying sites susceptible to electrophilic or nucleophilic attack. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule in different environments (e.g., in various solvents), which is critical for understanding its behavior in solution-phase reactions or biological systems. researchgate.net

Molecular Docking Studies: If this compound is considered for medicinal applications, molecular docking can be used to predict its binding affinity and mode of interaction with biological targets like enzymes or receptors. rsc.orgtsijournals.com This in silico screening can identify promising candidates for further biological evaluation, saving time and resources. rsc.org

Expansion into Underexplored Material Applications and Coordination Architectures

The unique electronic properties and ability of the pyrazole ring to act as a ligand make it a valuable building block in materials science. mdpi.comresearchgate.net The specific substitution pattern of this compound may offer advantages in creating novel materials.

Future research should explore:

Coordination Chemistry: Investigating the use of this compound as a ligand to form complexes with various transition metals. The steric bulk of the ethyl and dimethyl groups could influence the coordination geometry and lead to the formation of unique coordination polymers or Metal-Organic Frameworks (MOFs) with tailored porosity and functionality. researchgate.netnih.gov

Luminescent Materials: Some pyrazole derivatives exhibit interesting photophysical properties, including aggregation-induced emission. rsc.org It would be worthwhile to investigate whether this compound or its derivatives could be used in the development of novel fluorescent probes or organic light-emitting diodes (OLEDs). numberanalytics.com

Chemosensors: The pyrazole scaffold is a key component in various chemosensors designed for detecting specific ions or molecules. nih.gov The potential of this compound to be functionalized into a selective sensor for environmental or biological monitoring represents a promising research direction.

Interdisciplinary Research Integrating this compound Chemistry with Other Scientific Fields

The full potential of this compound can best be realized through collaborative, interdisciplinary research that bridges the gap between fundamental chemistry and applied sciences.

Key areas for integration are:

Medicinal Chemistry: Pyrazoles are a privileged scaffold in drug discovery, found in drugs for cancer, inflammation, and infectious diseases. nih.govnih.gov An integrated program involving synthetic chemists, computational biologists, and pharmacologists could explore this molecule as a lead structure for developing new therapeutic agents, such as kinase inhibitors or antimicrobial compounds. nih.govrsc.orgnih.gov

Agrochemicals: Pyrazole derivatives are widely used as herbicides and fungicides. orientjchem.orgglobalresearchonline.net Collaboration with agricultural scientists could lead to the development of new, more effective, and environmentally benign crop protection agents based on the this compound framework.

Materials Science and Engineering: A partnership between chemists and materials engineers is crucial for translating the potential of this molecule into functional devices. mdpi.com This could involve designing and fabricating new sensors, electronic components, or smart materials based on coordination complexes or polymers derived from this compound.

Interdisciplinary Field Research Goal Potential Impact Reference
Medicinal ChemistryTo screen for and optimize biological activity (e.g., anticancer, antimicrobial).Development of new drugs with novel mechanisms of action. nih.govnih.gov
Agrochemical ScienceTo evaluate efficacy as a potential herbicide or fungicide.Creation of new crop protection solutions. numberanalytics.comglobalresearchonline.net
Materials EngineeringTo incorporate the molecule into functional materials and devices.Innovation in sensors, electronics, and smart materials. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-ethyl-4,5-dimethyl-1H-pyrazole?

  • Methodology : The compound can be synthesized via cyclocondensation of diketones (e.g., 3-ethylpentan-2,4-dione) with hydrazine monohydrate in methanol. Reaction conditions such as temperature, solvent polarity, and stoichiometric ratios of reagents significantly influence yield and purity. For example, excess hydrazine minimizes by-product formation (e.g., 3,5-dimethyl-1H-pyrazole) . Advanced protocols may employ ionic liquids (e.g., [BMIM][BF₄]) for N-alkylation reactions to modify substituents .

Q. How can NMR and IR spectroscopy distinguish this compound from structurally similar analogs?

  • Methodology :

  • ¹H NMR : The ethyl group at position 3 appears as a triplet (δ ~1.2–1.4 ppm) and quartet (δ ~2.4–2.6 ppm), while methyl groups at positions 4 and 5 resonate as singlets (δ ~2.1–2.3 ppm).
  • IR Spectroscopy : Characteristic N–H stretching (~3200–3400 cm⁻¹) and C=N stretching (~1550–1600 cm⁻¹) bands confirm the pyrazole core. Substituent-specific absorption (e.g., C–H bending for ethyl/methyl groups) further differentiates analogs .

Q. How do substituent positions influence the reactivity of pyrazole derivatives in coordination chemistry?

  • Methodology : The 3-ethyl and 4,5-dimethyl groups sterically hinder metal coordination at the pyrazole nitrogen, favoring monodentate or bridging ligand behavior. For example, Pd(II) and Pt(II) complexes with sulfanyl pyrazole ligands show enhanced cytotoxicity when bulky substituents (e.g., cyclohexyl) are present, as they improve lipophilicity and cellular uptake .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of pyrazole-metal complexes?

  • Methodology : Compare cytotoxicity assays (e.g., Jurkat, K562 cell lines) under standardized conditions. For instance, Pt(II) complexes with cyclohexylsulfanyl groups exhibit 3× higher activity than benzyl analogs due to optimized steric and electronic profiles . Conflicting data may arise from variations in cell culture conditions (e.g., serum concentration, incubation time) or metal-ligand stoichiometry.

Q. How can crystallographic data validate the coordination geometry of pyrazole-based metal complexes?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX software reveals bond lengths and angles. For example, in [PdCl₂(3,5-dimethyl-1H-pyrazole)₂], the Pd center adopts a square-planar geometry with Pd–N distances of ~2.05 Å, confirmed by SHELXL refinement . Discrepancies between experimental and computational models (e.g., DFT) highlight the need for high-resolution data to resolve structural ambiguities .

Q. What experimental and theoretical approaches reconcile discrepancies in pyrazole derivative reactivity?

  • Methodology : Combine kinetic studies (e.g., monitoring reaction progress via TLC or HPLC) with density functional theory (DFT) calculations. For example, cyclocondensation reactions involving ethyl acetoacetate and phenylhydrazine show variable regioselectivity depending on solvent polarity, which DFT can rationalize by comparing transition-state energies . Iterative refinement of reaction conditions (e.g., ionic liquid vs. conventional solvents) reduces by-products .

Q. How does the substitution pattern of this compound affect its hydrogen-bonding network in crystal structures?

  • Methodology : Analyze packing motifs using crystallographic data. Methyl and ethyl groups participate in weak C–H···π or C–H···N interactions, stabilizing layered or helical arrangements. For example, in Co(II) complexes with pyrazole ligands, hydrogen bonds between coordinated water and carboxylate groups consolidate the lattice .

Q. What methodologies integrate experimental and theoretical data to predict biological activity?

  • Methodology : Use molecular docking (e.g., AutoDock Vina) to simulate ligand-protein interactions, validated by in vitro assays. For cytotoxic pyrazole-Pt complexes, docking into DNA minor grooves aligns with apoptosis induction observed in cell cycle analysis . Quantitative structure-activity relationship (QSAR) models incorporating substituent electronic parameters (e.g., Hammett constants) further refine predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.